molecular formula C7H15N B3231218 Tert-butyl(prop-1-en-1-yl)amine CAS No. 1314991-39-3

Tert-butyl(prop-1-en-1-yl)amine

Cat. No. B3231218
CAS RN: 1314991-39-3
M. Wt: 113.2 g/mol
InChI Key: DWNKWLDUVCHXTD-AATRIKPKSA-N
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Description

Tert-butyl(prop-1-en-1-yl)amine is an organic compound with the molecular formula C7H15N . It has a molecular weight of 113.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Tert-butyl(prop-1-en-1-yl)amine consists of a prop-1-en-1-yl group attached to a tert-butylamine . The InChI code for this compound is 1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl(prop-1-en-1-yl)amine are not available, tert-butylamines are known to participate in various chemical reactions. For instance, they can act as bases in acid-base reactions .


Physical And Chemical Properties Analysis

Tert-butyl(prop-1-en-1-yl)amine is a liquid at room temperature . It has a molecular weight of 113.2 .

Safety and Hazards

Tert-butyl(prop-1-en-1-yl)amine is classified as a dangerous substance. It has hazard statements H225 and H314, indicating that it is highly flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding sparks and open flames, using protective clothing, and handling in a well-ventilated area .

properties

IUPAC Name

2-methyl-N-[(E)-prop-1-enyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5-6,8H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNKWLDUVCHXTD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(prop-1-en-1-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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